Product packaging for 1-(3-Bromobenzyl)piperidin-4-ol(Cat. No.:CAS No. 184921-06-0)

1-(3-Bromobenzyl)piperidin-4-ol

Cat. No.: B2864535
CAS No.: 184921-06-0
M. Wt: 270.17
InChI Key: GYEDHELORMIYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Bromobenzyl)piperidin-4-ol (CAS 184921-06-0) is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . It features a piperidine ring, a structural motif of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. Piperidine-based compounds are extensively researched for their potential to modulate various cellular signaling pathways that are crucial in disease progression . Specifically, piperidine derivatives have demonstrated promising anticancer properties in preclinical studies, showing activity against a range of cancers, including breast, prostate, colon, and lung cancer . The bromobenzyl moiety in its structure offers a potential site for further chemical modification, making this compound a valuable building block (synthon) in organic synthesis and drug discovery efforts. It can be utilized in the design and synthesis of novel molecules, such as phthalazine derivatives, which are being explored as inhibitors of pathways like TGFβ-Smad, a key signaling cascade involved in cancer, immune regulation, and fibrosis . Researchers can employ this compound to develop potential therapeutic agents that work through non-kinase mechanisms, which may help in overcoming the limitations associated with direct kinase inhibition . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrNO B2864535 1-(3-Bromobenzyl)piperidin-4-ol CAS No. 184921-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEDHELORMIYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184921-06-0
Record name 1-(3-bromobenzyl)piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 3 Bromobenzyl Piperidin 4 Ol and Its Analogs

Retrosynthetic Analysis of the 1-(3-Bromobenzyl)piperidin-4-ol Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. deanfrancispress.com For this compound, the analysis reveals two primary disconnection points, leading to distinct synthetic strategies.

The most straightforward disconnection is at the benzylic carbon-nitrogen (C-N) bond. This approach, a type of functional group interconversion (FGI), simplifies the target molecule into two key synthons: a piperidin-4-ol cation and a 3-bromobenzyl anion, or more practically, their synthetic equivalents. ub.edukccollege.ac.in This leads to a synthesis based on the alkylation of piperidin-4-ol with a 3-bromobenzyl halide.

A more complex retrosynthetic approach involves breaking two bonds within the piperidine (B6355638) ring itself. This strategy aims to construct the heterocyclic ring from an acyclic precursor. This can be envisioned through various cyclization strategies, such as intramolecular amination or reductive cyclization of a suitably functionalized linear molecule.

Table 1: Retrosynthetic Analysis of this compound

Disconnection StrategyBonds BrokenKey SynthonsSynthetic Equivalents
Alkylation Approach C-N (benzyl-piperidine)Piperidin-4-ol cation, 3-Bromobenzyl anionPiperidin-4-ol, 3-Bromobenzyl bromide
Cyclization Approach Two C-C or C-N bonds in the ringAcyclic amino-aldehyde/ketone or dihalo-amine precursorsLinear precursors for intramolecular cyclization or reductive amination

Alkylation Strategies for N-Substituted Piperidines with Bromobenzyl Groups

The formation of the N-benzyl bond is a common and effective method for synthesizing N-substituted piperidines.

The most direct route to this compound is the nucleophilic substitution reaction between piperidin-4-ol and a 3-bromobenzyl halide, such as 3-bromobenzyl bromide. In this reaction, the secondary amine of the piperidin-4-ol acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-bromobenzyl halide and displacing the halide to form the desired tertiary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

A similar synthesis has been reported for the closely related compound 1-(3-Bromobenzyl)piperidine, which is formed from piperidine and 3-bromobenzyl bromide. chemicalbook.com Research has also demonstrated the successful alkylation of 4-substituted-4-piperidinols to create derivatives with various arylmethyl substituents, with yields reported between 51-85%. umw.edu

To avoid potential side reactions or to modify other functional groups on the piperidine ring, a protection strategy is often employed. The nitrogen of piperidin-4-ol can be protected with a group like tert-butoxycarbonyl (Boc). This protected intermediate can then be used in subsequent reactions.

For instance, the synthesis of N-alkyl piperazine (B1678402) analogs, which shares similarities with piperidine synthesis, has been achieved through the reductive amination of a secondary amine with Boc-protected piperidinyl aldehydes. nih.gov The sequence involves the formation of an iminium ion followed by reduction. The final step is the removal of the Boc protecting group, typically with an acid like trifluoroacetic acid, to yield the desired product. nih.gov This multi-step process allows for greater control and can be adapted for the synthesis of this compound by using 3-bromobenzaldehyde (B42254) in a reductive amination reaction with piperidin-4-ol.

Cyclization Approaches to the Piperidin-4-ol Ring System

Constructing the piperidine ring itself is a fundamental alternative to alkylating a pre-existing ring. These methods build the heterocyclic core from acyclic precursors.

Reductive cyclization encompasses several methods where ring closure is accompanied by a reduction step. Reductive amination is a powerful technique in this category. researchgate.net It involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.netresearchgate.net For the synthesis of a piperidin-4-ol scaffold, a precursor containing both an amino group and a diketone or keto-aldehyde functionality could undergo intramolecular reductive amination to form the ring.

Another approach is electroreductive cyclization. This method has been successfully used to synthesize piperidine and pyrrolidine (B122466) derivatives from imines and terminal dihaloalkanes in a flow microreactor. beilstein-journals.orgnih.gov The reaction proceeds through the formation of a radical anion from the imine, which then attacks the dihaloalkane, followed by a second reduction and intramolecular cyclization to form the piperidine ring. beilstein-journals.org

Table 2: Reductive Cyclization Strategies for Piperidine Synthesis

MethodPrecursor TypeKey TransformationReference
Intramolecular Reductive Amination Amino-dicarbonyl compoundCondensation to iminium ion, then reduction researchgate.net
Electroreductive Cyclization Imine and terminal dihaloalkaneFormation of radical anion, nucleophilic attack, and cyclization beilstein-journals.orgnih.gov

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, where a single molecule containing all the necessary atoms undergoes ring closure. nih.gov There are numerous approaches to forming the piperidine ring via intramolecular cyclization. mdpi.com

One method involves radical-mediated cyclization. For example, a copper catalyst can initiate the formation of a nitrogen radical, which then participates in a 1,5-hydrogen atom transfer (HAT) to generate a carbon radical that cyclizes to form the piperidine ring. nih.gov Another strategy is anodic olefin coupling, which can generate new carbon-nitrogen bonds to form substituted piperidine rings. nih.gov

N-sulfonyliminium ion-triggered cyclizations represent another powerful tool. In this method, a Lewis acid activates a sulfonamide to condense with an aldehyde, forming an N-sulfonyliminium ion that undergoes intramolecular cyclization to yield a piperidine scaffold. usm.edu These diverse cyclization methods offer multiple pathways to the core piperidine-4-ol structure, which can then be further functionalized. nih.govmdpi.com

Stereoselective Synthesis of Piperidin-4-ol Derivatives

Achieving stereochemical control in the synthesis of piperidin-4-ol derivatives is a significant challenge in organic chemistry. The spatial arrangement of substituents on the piperidine ring can dramatically influence the biological activity of the molecule. Therefore, various stereoselective methods have been developed to synthesize specific isomers.

The reduction of N-substituted 4-piperidones is a common method for synthesizing 4-hydroxypiperidines. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of this transformation, leading to either the cis or trans isomer.

For instance, the reduction of N-methyl-3-phenyl-4-piperidone with sodium borohydride (B1222165) at low temperatures (-15°C) in a protic solvent mixture (water and methanol) with an equivalent of hydrochloric acid can yield the trans (diequatorial) isomer with high selectivity (approximately 96% yield). epo.orggoogle.com This high diastereoselectivity under specific acidic and low-temperature conditions allows for the isolation of the pure isomer through simple crystallization. epo.orggoogle.com In contrast, other reduction methods, such as catalytic hydrogenation or dissolving metal reductions, may offer different stereochemical outcomes. epo.orggoogle.com The stereoselectivity is often governed by the approach of the hydride reagent to the carbonyl group, which can be influenced by the steric bulk of the N-substituent and other groups on the piperidine ring.

Table 1: Diastereoselective Reduction of N-Substituted 4-Piperidones
PrecursorReducing Agent/ConditionsMajor IsomerDiastereomeric Ratio (cis:trans)
N-Benzyl-4-piperidoneNaBH4, MeOHcisHigh cis selectivity
N-Boc-4-piperidoneL-Selectride®, THF, -78°CtransHigh trans selectivity
N-Methyl-3-phenyl-4-piperidoneNaBH4, H2O/MeOH, HCl, -15°Ctrans4:96

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials for the synthesis of complex chiral molecules. ru.nl This strategy has been successfully applied to the synthesis of substituted piperidines, including 4-hydroxypiperidine (B117109) derivatives. nih.gov

For example, hydroxylated pipecolic acid derivatives can be synthesized from chiral synthons like (3S)-4-cyano-3-hydroxybutanoate, which is derived from the chiral pool. unifi.it The inherent stereochemistry of the starting material is carried through the synthetic sequence to define the stereochemistry of the final piperidine product. unifi.it Similarly, chemoenzymatic approaches have been used to prepare optically pure building blocks for the asymmetric synthesis of 2-alkyl-4-hydroxypiperidines. acs.orgnih.gov This often involves the enzymatic resolution of a meso-diol to create a chiral monoacetate, which is then converted through a series of steps into the desired piperidine derivative. acs.orgnih.gov

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. For 4-hydroxypiperidines, this often involves the asymmetric reduction of a 4-piperidone (B1582916) or the use of a chiral catalyst. acs.org

Biocatalytic ketone reduction using carbonyl reductases has emerged as a powerful method for the synthesis of chiral 3-substituted-4-hydroxypiperidines. rsc.orgrsc.orgrsc.orgnih.govresearchgate.net Specific enzymes can exhibit high stereoselectivity, reducing a prochiral ketone to a chiral alcohol with high enantiomeric excess (>99% ee). rsc.orgrsc.orgrsc.orgnih.govresearchgate.net For example, two different carbonyl reductases, HeCR and DbCR, have been used to reduce tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, each producing a different stereoisomer with excellent conversion and enantioselectivity. rsc.orgrsc.orgrsc.orgnih.govresearchgate.net

Chemical methods for asymmetric reduction also exist. The use of chiral catalysts, such as the (S)-MeCBS catalyst with borane, can achieve high enantiomeric excess for the trans isomer, although the yield may be modest. rsc.org Other strategies include the use of chiral auxiliaries or the resolution of racemic mixtures. rsc.org

Functional Group Interconversions on the Piperidine and Bromobenzyl Moieties

Once the core piperidine-4-ol structure is established, further modifications to the hydroxyl group and the bromobenzyl moiety can be performed to create a diverse range of analogs.

The hydroxyl group of 4-hydroxypiperidine is often protected during synthetic sequences to prevent it from interfering with reactions at other sites of the molecule. highfine.com A variety of protecting groups are available, and their choice depends on the stability required for subsequent reaction conditions.

Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS)), acetals (e.g., methoxymethyl (MOM), tetrahydropyranyl (THP)), and benzyl (B1604629) (Bn) ethers. highfine.commasterorganicchemistry.comchemistrysteps.com Silyl ethers are typically installed using a silyl chloride (e.g., TBS-Cl) in the presence of a base like imidazole (B134444) and are removed with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.comcommonorganicchemistry.com Acetal protecting groups are stable under basic conditions and are cleaved with acid. chemistrysteps.com Benzyl ethers are robust and are often removed by catalytic hydrogenation. chemistrysteps.com The differential stability of these groups allows for selective protection and deprotection strategies in complex syntheses. thieme-connect.com

Table 2: Common Protecting Groups for the Hydroxyl Moiety
Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsStability
tert-ButyldimethylsilylTBSTBS-Cl, Imidazole, DMFTBAF, THF; or HCl, MeOH commonorganicchemistry.comStable to base, mild acid
TetrahydropyranylTHPDihydropyran, p-TsOHAqueous AcidStable to base, nucleophiles
MethoxymethylMOMMOM-Cl, NaH, THFAcidic conditions highfine.comStable to base, nucleophiles
BenzylBnBnBr, NaH, THFH2, Pd/CStable to acid, base, oxidants
PivaloylPivPivaloyl chloride, Pyridine (B92270)Base (e.g., NaOH) or reductant (e.g., DIBAL) Stable to acid, oxidation

The 3-bromobenzyl group of the title compound is a key feature that allows for a wide range of further chemical transformations, particularly cross-coupling reactions. The bromine atom can be introduced onto the benzyl group through benzylic bromination, often using N-bromosuccinimide (NBS) with a radical initiator like light or heat. libretexts.orgchemistrysteps.commasterorganicchemistry.com This reaction proceeds via a resonance-stabilized benzylic radical, making the benzylic position particularly reactive. libretexts.orgchemistrysteps.com

The aryl bromide functionality serves as an excellent precursor for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond, creating biaryl structures. nih.govacs.orgresearchgate.net This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. libretexts.orgwikipedia.orgorganic-chemistry.org This is a powerful tool for synthesizing substituted anilines and related compounds, and various generations of catalysts have been developed to broaden the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.orgrug.nl

Other Cross-Coupling Reactions: The bromobenzyl moiety can also participate in other cross-coupling reactions, such as the Heck reaction (coupling with an alkene), Sonogashira coupling (coupling with a terminal alkyne), and Negishi coupling (coupling with an organozinc reagent). These reactions provide access to a vast array of structurally diverse molecules. Nickel-catalyzed cross-coupling reactions have also been developed as an alternative for forming biaryls from aryl bromides. acs.org

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing it to serve as a versatile building block for the synthesis of more complex molecular architectures.

Advanced Spectroscopic and Spectrometric Characterization of Piperidine Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be a critical tool for the characterization of 1-(3-Bromobenzyl)piperidin-4-ol. This technique provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition.

Expected Data: For the molecular formula C₁₂H₁₆BrNO, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value. The presence of the bromine atom would be distinctly identifiable through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by approximately 2 Da.

A data table for HRMS would typically look like this:

IonCalculated m/zObserved m/zDifference (ppm)
[M(⁷⁹Br)+H]⁺[Value][Value][Value]
[M(⁸¹Br)+H]⁺[Value][Value][Value]

Fragmentation analysis, likely using techniques like MS/MS, would reveal the structure of the molecule. Expected fragmentation pathways would include the cleavage of the benzylic C-N bond, leading to the formation of a bromobenzyl cation (m/z 169/171) and a piperidin-4-ol fragment, as well as loss of water from the piperidinol ring.

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Structural and Stereochemical Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the complete structural assignment of this compound.

Expected Data:

¹H NMR: This spectrum would show distinct signals for the aromatic protons on the bromobenzyl group, the benzylic CH₂ protons, and the protons of the piperidine (B6355638) ring. The protons on the piperidine ring would exhibit complex splitting patterns due to their axial and equatorial positions within the chair conformation.

¹³C NMR: This spectrum would identify all 12 unique carbon atoms in the molecule. The chemical shifts would confirm the presence of the aromatic ring, the benzylic carbon, and the carbons of the piperidine ring, including the carbon bearing the hydroxyl group (C-4).

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, confirming the connection between the bromobenzyl group and the piperidine nitrogen.

A representative data table for NMR assignments would be structured as follows:

Positionδ ¹³C (ppm)δ ¹H (ppm) (Multiplicity, J in Hz)COSY CorrelationsHMBC Correlations
1'[Value]--[Values]
2'[Value][Value][Value][Values]
3'[Value]--[Values]
4'[Value][Value][Values][Values]
5'[Value][Value][Values][Values]
6'[Value][Value][Value][Values]
7'[Value][Value][Value][Values]
2[Value][Value][Value][Values]
3[Value][Value][Value][Values]
4[Value][Value][Value][Values]
5[Value][Value][Value][Values]
6[Value][Value][Value][Values]
OH-[Value][Value][Values]

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which is useful for identifying functional groups.

Expected Data:

O-H stretch: A broad absorption band in the IR spectrum, typically around 3200-3400 cm⁻¹, would confirm the presence of the hydroxyl group.

C-H stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzyl (B1604629) groups would be observed just below 3000 cm⁻¹.

C=C stretch: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-N stretch: The stretching vibration of the tertiary amine would be found in the fingerprint region.

C-Br stretch: A strong absorption in the far-infrared region (typically 500-600 cm⁻¹) would indicate the C-Br bond.

Raman spectroscopy would provide complementary information, particularly for the non-polar aromatic ring and C-C backbone vibrations.

A data table summarizing the vibrational modes would appear as:

Wavenumber (cm⁻¹)IntensityAssignment
[Value][Broad]ν(O-H)
[Value][Medium]ν(C-H) aromatic
[Value][Strong]ν(C-H) aliphatic
[Value][Medium]ν(C=C) aromatic
[Value][Strong]ν(C-Br)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. As this compound is achiral, there is no absolute stereochemistry to determine. However, this analysis would provide precise bond lengths, bond angles, and torsional angles.

Expected Data: The analysis would confirm the chair conformation of the piperidine ring, which is the most stable arrangement. It would also determine the orientation of the hydroxyl group (axial or equatorial) and the conformation of the 3-bromobenzyl substituent relative to the piperidine ring. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice.

A summary table of crystallographic data would include:

ParameterValue
Crystal System[e.g., Monoclinic]
Space Group[e.g., P2₁/c]
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
α (°)[Value]
β (°)[Value]
γ (°)[Value]
Volume (ų)[Value]
Z[Value]
Density (calculated) (g/cm³)[Value]

Without access to published experimental data, any further discussion would be speculative. The generation of detailed, informative, and scientifically accurate content for each specified section is contingent upon the availability of primary research data.

Computational Chemistry Approaches for Investigating 1 3 Bromobenzyl Piperidin 4 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems due to its favorable balance of accuracy and computational cost. nih.govnih.govresearchgate.net Using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can perform geometry optimization to find the molecule's most stable three-dimensional structure. iucr.orgresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For 1-(3-bromobenzyl)piperidin-4-ol, DFT calculations would likely show the piperidine (B6355638) ring adopting a stable chair conformation. iucr.org The calculations can also determine key electronic descriptors such as the dipole moment, which influences the molecule's polarity and solubility, and Mulliken atomic charges, which provide an estimate of the partial charge on each atom. semanticscholar.org This information is vital for understanding how the molecule interacts with its environment.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

PropertyIllustrative ValueSignificance
Total Energy-X HartreesProvides a measure of the molecule's stability.
Dipole Moment~2.5 DebyeIndicates a significant molecular polarity, affecting intermolecular interactions.
C-Br Bond Length~1.92 ÅTypical length for a C-Br bond on an aromatic ring.
O-H Bond Length~0.97 ÅStandard length for a hydroxyl group bond.
Mulliken Charge on N-0.6 eSuggests the nitrogen atom is an electron-rich, nucleophilic center.
Mulliken Charge on O-0.7 eIndicates the oxygen atom is a primary site for hydrogen bonding.

Note: This table contains illustrative data based on typical values for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. nih.govnepjol.info It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. iucr.orgnih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govresearchgate.net These include ionization potential, electron affinity, electronegativity, chemical hardness (η), and the electrophilicity index (ω). nih.gov For this compound, the HOMO is expected to be localized on the electron-rich bromophenyl ring and the heteroatoms (N and O), while the LUMO may be distributed across the aromatic system and the benzylic carbon, indicating its susceptibility to nucleophilic attack.

Table 2: Illustrative FMO Analysis and Reactivity Indices for this compound

ParameterFormulaIllustrative Value (eV)Interpretation
EHOMO--6.20Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO--0.95Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO5.25A larger gap indicates higher kinetic stability and lower chemical reactivity. nih.gov
Ionization Potential (I)-EHOMO6.20Energy required to remove an electron.
Electron Affinity (A)-ELUMO0.95Energy released when an electron is added.
Chemical Hardness (η)(I - A) / 22.65Measures resistance to change in electron distribution.
Electrophilicity Index (ω)μ² / (2η)1.55Quantifies the ability of the molecule to accept electrons.
Chemical Potential (μ)-(I + A) / 2-3.58Represents the "escaping tendency" of electrons from the system.

Note: This table contains illustrative data based on typical values for similar molecular structures.

Conformational Landscape Exploration and Molecular Dynamics Simulations of Flexible Piperidine Systems

The piperidine ring in this compound is not static; it is a flexible system that can exist in various conformations, such as chair, boat, and twist-boat forms. iucr.org The specific conformation can significantly influence the molecule's biological activity and physical properties. Molecular Dynamics (MD) simulations are powerful computational tools used to explore this conformational landscape. researchgate.netmdpi.com

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. researchgate.net This approach, often performed in a simulated aqueous environment to mimic physiological conditions, allows researchers to observe the dynamic behavior of the molecule. nih.gov By analyzing the simulation trajectory, one can identify the most stable and frequently occurring conformations, study the transitions between them, and understand the flexibility of different parts of the molecule, such as the N-benzyl group's rotation. semanticscholar.orgresearchgate.net For instance, MD simulations can confirm the energetic preference for the chair conformation of the piperidine ring and determine the equatorial or axial preference of its substituents.

Molecular Electrostatic Potential (MEP) Mapping for Understanding Charge Distribution and Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netscispace.com It is calculated using DFT and plotted onto the molecule's electron density surface. chemrxiv.org The MEP map is color-coded to indicate different electrostatic potential values: red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. semanticscholar.orgchemrxiv.org Green and yellow areas represent intermediate potential.

For this compound, an MEP map would be invaluable for predicting its intermolecular interactions. nih.gov The most negative potential (red) would likely be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, identifying them as primary hydrogen bond acceptor sites. The hydrogen atom of the hydroxyl group would appear as a region of high positive potential (blue), making it a key hydrogen bond donor site. The MEP map thus provides a clear guide to how the molecule will interact with biological targets or other molecules. sphinxsai.com

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the in silico prediction of various spectroscopic parameters, which can be used to validate and interpret experimental data. ijcce.ac.ir

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching and bending of specific bonds and functional groups. For this compound, predicted IR spectra would show characteristic peaks for O-H stretching, aromatic and aliphatic C-H stretching, C-N stretching, and C-Br stretching, aiding in the structural confirmation. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of a molecule. ijcce.ac.ir This method calculates the energies of electronic transitions, corresponding to the absorption wavelengths (λ_max) observed in a UV-Vis spectrum. This analysis provides insight into the molecule's chromophores, primarily the bromophenyl ring.

Table 3: Illustrative In Silico Spectroscopic Data for this compound

SpectroscopyParameterIllustrative Predicted ValueAssignment/Interpretation
IR Vibrational Frequency (cm⁻¹)~3400O-H stretch
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1100C-N stretch
~680C-Br stretch
¹H NMR Chemical Shift (ppm)~7.2-7.5Aromatic protons
~3.5Benzylic (CH₂) protons
~3.0-1.5Piperidine ring protons
~2.5OH proton
¹³C NMR Chemical Shift (ppm)~140Aromatic C attached to CH₂
~130-125Other aromatic carbons
~65Piperidine C-OH
~63Benzylic CH₂
~50-30Other piperidine carbons
UV-Vis λmax (nm)~265π→π* transition in the bromophenyl ring

Note: This table contains illustrative data based on typical values for similar molecular structures.

Computational Probing of Reaction Mechanisms and Transition States

A significant advantage of computational chemistry is its ability to investigate reaction mechanisms at a molecular level. For this compound, the benzylic bromide is a key reactive site, susceptible to nucleophilic substitution reactions (S_N1 and S_N2). researchgate.net

Computational methods can be used to model these reaction pathways. researchgate.net By calculating the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy (barrier) of the reaction, which determines the reaction rate. nih.gov DFT calculations can elucidate whether a reaction proceeds through a concerted S_N2 mechanism (one step) or a stepwise S_N1 mechanism involving a stable benzylic carbocation intermediate. mdpi.com This detailed mechanistic insight is crucial for predicting the chemical behavior of the compound and designing synthetic routes.

Chemical Reactivity and Transformation Studies of the Piperidine Bromobenzyl System

Palladium-Catalyzed Cross-Coupling Reactions of the Bromobenzyl Moiety

The bromine atom on the benzyl (B1604629) group is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. rsc.org

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.orgnobelprize.org

In the context of 1-(3-Bromobenzyl)piperidin-4-ol, the bromobenzyl group can be coupled with various arylboronic acids to introduce diverse aromatic substituents. The general reaction involves the activation of the boronic acid with a base, followed by oxidative addition of the bromobenzyl moiety to the palladium(0) catalyst, transmetalation, and reductive elimination to yield the biaryl product and regenerate the catalyst. organic-chemistry.org

Key parameters that influence the efficiency of the Suzuki-Miyaura coupling include the choice of palladium catalyst, ligand, base, and solvent. Common catalyst systems include Pd(PPh₃)₄ and combinations of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine (B1218219) ligand such as P(t-Bu)₃ or PCy₃. organic-chemistry.org The selection of the base, often an inorganic carbonate or phosphate, is also crucial for the reaction's success. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides
Aryl BromideBoronic AcidCatalyst/LigandBaseSolventProductYield
IodobenzeneMesitylboronic acidPd(PPh₃)₄Ba(OH)₂DME2,4,6-trimethylbiphenylQuantitative nobelprize.org
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine60% mdpi.com
4-BromobenzylbromideArylboronate esterPd(PPh₃)₄--Cross-coupling at both C(sp²)-Br and C(sp³)-Br- aablocks.com

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. libretexts.orgacsgcipr.org This reaction is of significant importance for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals. rsc.orgacs.org The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine ligand and a strong base. acsgcipr.org

For this compound, the bromobenzyl group can react with a wide array of primary and secondary amines to introduce various nitrogen-containing functionalities. The catalytic cycle is believed to involve oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to give the arylamine product. libretexts.org

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with common examples including biarylphosphines like XPhos and JohnPhos. beilstein-journals.orgrug.nl The base, often a sterically hindered alkoxide like sodium tert-butoxide, plays a crucial role in the deprotonation of the amine. dtu.dk Microwave irradiation has been shown to accelerate these reactions significantly. researchgate.netbeilstein-journals.org

Table 2: Examples of Buchwald-Hartwig Amination Reactions
Aryl HalideAmineCatalyst/LigandBaseSolventYield
4-Bromo-1-tritylpyrazolePiperidine (B6355638)Pd(dba)₂ / tBuDavePhostBuOKXylene (MW)High researchgate.net
Aryl BromidesPrimary AminesPd(OAc)₂ / CyPF-tBu (JosiPhos)--- rug.nl
2-Bromo-13α-estrone 3-benzyl etherBenzophenone iminePd(OAc)₂ / X-PhosKOt-Bu-Good to excellent beilstein-journals.org
Heteroaryl BromidesPrimary and Secondary Amines"Naked Nickel"--Moderate to high nih.gov

Reactions Involving the Piperidine Nitrogen Atom

The tertiary amine of the piperidine ring in this compound is a nucleophilic center that can participate in various chemical transformations.

Nucleophilic Substitutions and Alkylations at the Nitrogen Center

The lone pair of electrons on the piperidine nitrogen allows it to act as a nucleophile, readily reacting with electrophiles such as alkyl halides in nucleophilic substitution reactions. This process, known as N-alkylation, introduces a new substituent onto the nitrogen atom, further functionalizing the piperidine core. nih.gov For instance, reaction with methyl 2-bromo-2-(2-chlorophenyl)acetate in the presence of a base like potassium carbonate leads to the formation of a new C-N bond at the piperidine nitrogen. jocpr.com

Derivatization to Amides, Ureas, and Other N-Substituted Heterocycles

The piperidine nitrogen can be acylated to form amides, or it can react with isocyanates to form ureas. The synthesis of ureas is a common transformation in drug discovery, as the urea (B33335) functional group can act as a hydrogen bond donor and acceptor, influencing the binding of a molecule to its biological target. asianpubs.orgnih.gov The reaction of an amine with an isocyanate is a general and efficient method for urea formation. beilstein-journals.orgorganic-chemistry.org For example, 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one can react with 3-fluorophenyl isocyanate to yield the corresponding urea derivative. nih.gov

Transformations of the Piperidin-4-ol Hydroxyl Group

The secondary hydroxyl group at the 4-position of the piperidine ring is another key site for chemical modification.

This hydroxyl group can undergo oxidation to furnish the corresponding ketone, 1-(3-bromobenzyl)piperidin-4-one. Common oxidizing agents for this transformation include chromium-based reagents or potassium permanganate. This oxidation is a crucial step in the synthesis of various derivatives with different pharmacological profiles.

Furthermore, the hydroxyl group can participate in esterification reactions with carboxylic acids or their derivatives to form esters. medcraveonline.com Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method to achieve this. These ester derivatives are valuable intermediates in medicinal chemistry, allowing for the modulation of properties such as lipophilicity and metabolic stability.

Oxidation and Reduction Reactions of the Alcohol Functionality

The secondary alcohol at the C-4 position of the piperidine ring is a key site for synthetic modification. Its reactivity is typical of secondary alcohols, readily undergoing oxidation to a ketone and, conversely, its corresponding ketone can be reduced back to the alcohol.

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 1-(3-bromobenzyl)piperidin-4-one. This transformation is a fundamental step in organic synthesis, often employed to introduce a carbonyl group for further derivatization. Standard oxidizing agents are effective for this purpose. The choice of oxidant depends on the desired selectivity and reaction conditions, especially considering the presence of the tertiary amine and the benzylic C-H bonds, which can also be susceptible to oxidation under harsh conditions. mdpi.comsit.edu.cn

Commonly used methods for the oxidation of secondary alcohols to ketones include Swern oxidation (using oxalyl chloride and DMSO) and Dess-Martin periodinane (DMP), which are known for their mild conditions and high yields. Another approach involves using chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). youtube.com Catalytic methods, for instance using tetrapropylammonium (B79313) perruthenate (TPAP) with a co-oxidant like N-methylmorpholine N-oxide (NMO), offer a milder alternative.

Table 1: Oxidation of this compound

Reagent(s) Product Reaction Type Notes
Dess-Martin Periodinane (DMP) 1-(3-Bromobenzyl)piperidin-4-one Oxidation Mild conditions, suitable for sensitive substrates.
Swern Oxidation (oxalyl chloride, DMSO, Et₃N) 1-(3-Bromobenzyl)piperidin-4-one Oxidation Requires low temperatures; avoids heavy metals.
Pyridinium Chlorochromate (PCC) 1-(3-Bromobenzyl)piperidin-4-one Oxidation Common and effective, but chromium is toxic.
TPAP, NMO 1-(3-Bromobenzyl)piperidin-4-one Catalytic Oxidation Mild catalytic system.

Reduction: While the parent compound is an alcohol, its corresponding ketone, 1-(3-bromobenzyl)piperidin-4-one, can be reduced to re-form the alcohol. This reduction is crucial for introducing specific stereochemistry at the C-4 position. The use of hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will typically yield the racemic alcohol. For stereoselective reduction, more sterically hindered reagents or catalytic hydrogenation with specific catalysts can be employed. researchgate.net For example, using a bulky reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) can favor the formation of one stereoisomer over the other. researchgate.net

Etherification and Esterification Strategies

The hydroxyl group of this compound serves as a handle for introducing ether and ester functionalities, which can significantly alter the molecule's physicochemical properties.

Etherification: The formation of an ether linkage is commonly achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide (e.g., methyl iodide or ethyl bromide) in a nucleophilic substitution reaction to yield the desired ether.

Table 2: Etherification of this compound

Reagents Product Type Key Features

Esterification: The alcohol can be readily converted into an ester through reaction with a carboxylic acid or its more reactive derivatives. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), is a direct method. However, to achieve higher yields and milder conditions, acylating agents such as acyl chlorides or acid anhydrides are often preferred. These reactions are typically run in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct (e.g., HCl). escholarship.org More advanced coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can also be used to facilitate the reaction between the alcohol and a carboxylic acid under very mild conditions.

Table 3: Esterification of this compound

Reagent(s) Product Type Reaction Type
R-COOH, H₂SO₄ Ester Fischer Esterification
R-COCl, Pyridine Ester Acylation
(R-CO)₂O, Pyridine Ester Acylation
R-COOH, DCC/EDC Ester Coupling Reaction

Ring-Opening Reactions and Derivatization of the Piperidine Core

While reactions at the alcohol functionality are more common, the piperidine ring itself can undergo specific transformations.

Ring-Opening Reactions: The piperidine ring is generally stable. However, under specific conditions, ring-opening can be induced. One classical method is the von Braun reaction, where the tertiary amine is treated with cyanogen (B1215507) bromide (BrCN). This reaction cleaves one of the C-N bonds, leading to a cyanamide (B42294) and a terminal alkyl bromide. A subsequent hydrolysis step can convert the cyanamide into a secondary amine. Another potential pathway for ring-opening involves more complex rearrangement reactions, which are highly substrate- and condition-dependent. researchgate.netresearchgate.net For instance, certain N-substituted piperidines can undergo fragmentation reactions under electrochemical oxidation conditions. mdpi.com

Derivatization of the Piperidine Core: Besides ring-opening, the piperidine core can be derivatized in other ways.

Dehydration: Acid-catalyzed dehydration of the 4-hydroxyl group can lead to the formation of an alkene, 1-(3-bromobenzyl)-1,2,3,6-tetrahydropyridine. nih.gov This introduces a double bond into the ring, which can then be used for further functionalization, such as epoxidation or dihydroxylation.

N-Dealkylation: The bromobenzyl group can be cleaved from the piperidine nitrogen under certain reductive conditions, for example, through catalytic hydrogenation using a palladium catalyst. This would yield piperidin-4-ol and 3-bromotoluene. This reaction allows for the removal of the N-substituent, freeing the nitrogen for further modification.

Reactions at the Benzylic Position: The benzylic C-H bonds of the 3-bromobenzyl group are activated and can be a site for radical reactions. khanacademy.org For example, radical bromination using N-bromosuccinimide (NBS) could potentially introduce a second bromine atom at the benzylic carbon, creating a new site for nucleophilic substitution.

Multicomponent and Domino Reaction Strategies for Piperidine Scaffolds

The synthesis of highly functionalized piperidine scaffolds, such as the core of this compound, is an area of intense research. Multicomponent reactions (MCRs) and domino (or cascade) reactions are powerful tools for achieving this complexity in a single step. nih.govnih.gov

Multicomponent Reactions (MCRs): These reactions involve three or more starting materials that react in a single pot to form a product containing substantial portions of all reactants. growingscience.com The synthesis of piperidines via MCRs often involves the combination of an aldehyde, an amine, and a 1,3-dicarbonyl compound or a related active methylene (B1212753) species. growingscience.comacs.org For example, a well-known MCR for piperidine synthesis involves the reaction of an aromatic aldehyde, an amine, and an acetoacetic ester, often catalyzed by an acid or a metal catalyst like ZrOCl₂·8H₂O. growingscience.com This approach allows for the rapid assembly of diverse piperidine derivatives by varying the individual components.

Domino Reactions: Domino reactions involve a sequence of intramolecular or intermolecular transformations that occur sequentially without the need to isolate intermediates or change reaction conditions. mdpi.com The formation of the piperidine ring can be achieved through a domino process that might include a sequence of reactions like Knoevenagel condensation, Michael addition, and Mannich reactions. nih.gov For instance, a cascade reaction could be initiated by the condensation of an amine with an aldehyde to form an imine, which then undergoes a series of cyclization steps with a suitable di-electrophile to construct the six-membered ring. nih.gov These strategies offer high atom economy and efficiency in building complex heterocyclic frameworks.

Future Research Directions in Piperidine Chemistry

Development of Novel Catalytic Methods for Piperidine (B6355638) Functionalization

The direct functionalization of the piperidine ring, particularly through C–H activation, represents a major frontier in synthetic chemistry. grantome.com This approach offers a more atom-economical and sustainable alternative to traditional methods that often require pre-functionalized starting materials. rsc.org

Recent advancements have focused on overcoming the inherent challenges of selectively activating specific C-H bonds (C2, C3, or C4) within the piperidine ring. researchgate.net The electronic properties of the ring make the C2 and C4 positions susceptible to different types of activation, while the C3 position is generally less reactive. researchgate.net Researchers are developing sophisticated catalyst systems to control this site selectivity. For instance, rhodium catalysts have been employed for C-H insertions, where the choice of catalyst and the nitrogen protecting group can direct functionalization to a specific position. nih.gov Similarly, palladium-catalyzed C(sp3)-H arylation at the C4 position has been achieved using specialized directing groups like aminoquinoline amides, which facilitate the formation of a palladacycle intermediate. acs.org

A significant area of research is the late-stage functionalization of complex molecules, such as drugs and natural products. acs.orgmdpi.com This strategy allows for the diversification of established molecular skeletons, providing rapid access to new analogues with potentially improved properties. researchgate.net For example, visible-light-induced, iodine-catalyzed Csp3–H amination has emerged as a method to form piperidines selectively, overcoming the usual preference for pyrrolidine (B122466) formation seen in similar reactions. acs.org This technique has been successfully applied to a range of substrates, including those containing the pharmaceutically relevant piperazine (B1678402) core. acs.org

Future work will likely focus on expanding the toolkit of catalytic methods to include a broader range of functional groups that can be installed. The development of catalysts that operate under milder conditions, exhibit higher turnover numbers, and provide even greater control over regio- and stereoselectivity will be crucial. nih.govacs.org

Table 1: Examples of Catalytic Piperidine Functionalization

Catalyst SystemReaction TypePosition FunctionalizedKey Features
Rhodium(II) catalysts (e.g., Rh2(R-TCPTAD)4)C-H InsertionC2Catalyst and protecting group control site selectivity. nih.gov
Palladium(0) with Aminoquinoline Directing GroupC-H ArylationC4Overcomes poor reactivity at C4; enables late-stage functionalization. acs.org
Molecular Iodine / Visible LightCsp3–H AminationN/A (Ring Formation)Selectively forms piperidines over pyrrolidines. acs.org
Gold(I) / Iodine(III) OxidantOxidative AminationN/A (Ring Formation)Difunctionalization of a double bond to form substituted piperidines. nih.gov
Iridium(III)Hydrogen Borrowing AnnulationN/A (Ring Formation)Stereoselective synthesis from diols and amines. nih.gov

Application of Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods. springerprofessional.de These benefits include enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and streamlined scalability, making it highly attractive for both academic research and industrial production. chim.ituc.pt The synthesis of heterocyclic compounds, including piperidines, is an area where flow chemistry is having a substantial impact. springerprofessional.dechim.it

Continuous flow systems enable reactions to be performed under conditions that are often inaccessible or unsafe in batch reactors, such as high temperatures and pressures. springerprofessional.de This can lead to dramatically reduced reaction times and increased yields. For instance, a continuous-flow process for the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) reduced the reaction time from 2 hours in batch to just 12 minutes in a flow reactor, with a significant increase in productivity. researchgate.net Similarly, a highly diastereoselective protocol for synthesizing α-chiral piperidines was developed using a flow system, providing access to various functionalized products in high yields within minutes. acs.orgorganic-chemistry.org

Flow chemistry also facilitates multi-step syntheses by "telescoping" reactions, where the output from one reactor flows directly into the next without the need for intermediate isolation and purification. uc.pt This approach has been used to prepare complex piperidine-containing structures. uc.ptacs.org Furthermore, electrochemistry can be integrated into flow setups, enabling clean, reagent-free oxidations and reductions. A notable example is the anodic α-methoxylation of N-formylpiperidine in a flow cell, which generates a key intermediate for the synthesis of 2-substituted piperidines on a multigram scale without chemical oxidants. nih.govsoton.ac.ukimperial.ac.uk

The future of piperidine synthesis will undoubtedly involve greater adoption of flow chemistry. Research will focus on designing more sophisticated multi-step flow systems that integrate reaction, purification, and analysis in a single, automated platform. uc.pt The development of novel packed-bed reactors with immobilized catalysts or reagents will further enhance the efficiency and sustainability of these processes. researchgate.netacs.org

Table 2: Comparison of Batch vs. Flow Synthesis for Piperidine Derivatives

ProductMethodReaction TimeYield/ConversionKey Advantage of Flow
(S)-1-Boc-3-aminopiperidineBatch~6 hours96%Not Applicable
(S)-1-Boc-3-aminopiperidineFlow (Immobilized Enzyme)< 10 minutes95%Drastically reduced reaction time, continuous production. acs.org
DTMPABatch2 hoursN/ANot Applicable
DTMPAFlow (Packed-bed Reactor)12 minutes85%5x increase in productivity, enhanced mass transfer. researchgate.net
α-Chiral PiperidinesFlowMinutes>80%Rapid, scalable access to enantioenriched products. acs.orgorganic-chemistry.org
2-substituted N-formyl piperidineFlow ElectrochemistryShortHighScalable and avoids chemical oxidants. nih.govsoton.ac.uk
Piperidine derivativesFlow Electrochemistry~1 hour (continuous)55-57%Preparative scale synthesis via continuous electrolysis. beilstein-journals.org

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical reactions are designed, optimized, and discovered. Machine learning (ML) algorithms are increasingly being applied to predict reaction outcomes, optimize conditions for yield and selectivity, and even propose novel synthetic routes for complex molecules like piperidines. uc.pt

ML models can be trained on large datasets of chemical reactions to identify complex patterns that are not immediately obvious to human chemists. These models can then predict the success or failure of a new reaction, suggest the optimal catalyst or solvent, or forecast the stereochemical outcome. For example, in the context of piperidine synthesis, AI could be used to predict the regioselectivity of a C-H functionalization reaction or the diastereoselectivity of a cyclization. nih.govucl.ac.uk

One of the key advantages of integrating AI is the ability to navigate vast chemical spaces efficiently. Instead of relying solely on chemical intuition, researchers can use AI tools to screen thousands of potential starting materials or catalysts virtually, prioritizing the most promising candidates for experimental validation. This accelerates the discovery process and reduces the consumption of resources.

Furthermore, AI is being coupled with automated robotic systems to create "self-driving laboratories." These platforms can autonomously plan and execute experiments, analyze the results, and use the new data to refine their models and design the next round of experiments. uc.pt This closed-loop approach can rapidly optimize complex, multi-variable reactions, such as those involved in the stereocontrolled synthesis of highly substituted piperidines. acs.org

While still an emerging field, the application of AI in piperidine chemistry holds immense promise. Future research will focus on developing more accurate and interpretable ML models, curating larger and more diverse datasets of reaction data, and further integrating these computational tools with automated synthesis platforms to accelerate the discovery and production of novel piperidine-based compounds.

Exploration of New Methodologies for Enhanced Stereocontrol in Piperidine Synthesis

Achieving precise control over stereochemistry is a paramount challenge in the synthesis of piperidines, as the biological activity of these compounds is often dictated by their three-dimensional structure. researchgate.net Consequently, the development of new methodologies that provide enhanced stereocontrol is a vibrant and critical area of research. researchgate.netnih.gov

Modern strategies for stereoselective piperidine synthesis can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods. researchgate.net Catalytic asymmetric reactions are particularly powerful, as a small amount of a chiral catalyst can generate large quantities of an enantioenriched product. researchgate.net Recent breakthroughs include the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which provides access to enantioenriched 3-substituted piperidines, including precursors to drugs like Preclamol and Niraparib. acs.orgmdpi.com Similarly, zinc-catalyzed enantioselective [4+2] cyclizations of 1-azadienes with nitroalkenes have been developed, using novel chiral ligands to achieve high yields and enantioselectivities. thieme-connect.com

Substrate-directed reactions, where a chiral center already present in the starting material guides the stereochemical outcome of subsequent transformations, remain a robust strategy. For instance, the diastereoselective nitro-Mannich reaction has been used to set three contiguous stereocenters, which are then carried through a reductive cyclization to form stereochemically pure piperidines. nih.govucl.ac.uk Oxidative Mannich cyclizations of substrates derived from α-amino acids have also proven to be a versatile method for the stereocontrolled synthesis of highly functionalized piperidines. acs.org

Another important approach involves the stereoselective reduction of prochiral precursors. The hydroxy-directed reduction of 1,2-dehydropiperidines using specific reducing agents can afford trans-2,6-disubstituted piperidines with high diastereoselectivity. acs.orgnih.gov

Future research will continue to push the boundaries of stereocontrol. This includes the discovery of new chiral catalysts and ligands that can control the formation of multiple stereocenters in a single step. researchgate.netthieme-connect.com The development of stereodivergent syntheses, where either diastereomer of a product can be accessed from a common precursor by simply changing the catalyst or reagents, is also a major goal. bohrium.com Furthermore, combining the principles of stereoselective catalysis with the efficiency of flow chemistry and the predictive power of AI will undoubtedly lead to even more powerful and sophisticated methods for constructing complex, stereochemically defined piperidine structures. acs.org

Table 3: Methodologies for Stereocontrolled Piperidine Synthesis

MethodologyKey PrincipleExampleStereochemical Outcome
Catalytic Asymmetric CarbometalationRh-catalyzed reaction of a dihydropyridine (B1217469) with a boronic acid using a chiral ligand.Synthesis of 3-aryl-tetrahydropyridines. acs.orgmdpi.comHigh enantioselectivity. acs.orgmdpi.com
Catalytic Asymmetric [4+2] CyclizationZinc-catalyzed reaction of 1-azadienes and nitroalkenes with a chiral ligand.Synthesis of aminopiperidine analogues. thieme-connect.comHigh enantioselectivity and diastereoselectivity. thieme-connect.com
Substrate-Controlled Nitro-Mannich ReactionA diastereoselective nitro-Mannich reaction sets stereocenters prior to reductive cyclization.Synthesis of 2,3,4-substituted piperidines. ucl.ac.ukHigh diastereoselectivity (syn, anti). ucl.ac.uk
Hydroxy-Directed ReductionReduction of a 1,2-dehydropiperidine directed by a nearby hydroxyl group.Synthesis of trans-2,6-disubstituted piperidines. acs.orgnih.govHigh diastereoselectivity (trans). acs.orgnih.gov
Oxidative Mannich CyclizationCyclization of substrates derived from chiral α-amino acids.Synthesis of highly functionalized piperidines. acs.orgHigh stereocontrol based on the starting amino acid. acs.org
Asymmetric Cyclopropanation/Ring OpeningIndirect C3-functionalization via a chiral catalyst-controlled cyclopropanation and subsequent reductive opening.Synthesis of C3-arylacetate piperidines. nih.govHigh diastereo- and enantioselectivity. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Bromobenzyl)piperidin-4-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves alkylation of piperidin-4-ol with 3-bromobenzyl chloride. Key steps include:

  • Alkylation : React piperidin-4-ol with 3-bromobenzyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or NaH) at 60–80°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or recrystallization from ethanol to isolate the product.
  • Optimization : Adjust molar ratios (1:1.2 for piperidin-4-ol:3-bromobenzyl chloride) and monitor reaction progress via TLC or LC-MS to minimize side products like over-alkylated derivatives .

Q. How is the structural characterization of this compound performed, and what spectroscopic markers are critical?

  • Analytical Techniques :

  • NMR : Key signals include the piperidine C-4 hydroxyl proton (δ 3.5–4.0 ppm, broad singlet) and aromatic protons from the 3-bromobenzyl group (δ 7.2–7.5 ppm, multiplet). The benzylic CH₂ appears as a singlet at δ 3.8–4.2 ppm .
  • Mass Spectrometry : Expect a molecular ion peak at m/z 269.18 (C₁₂H₁₆BrNO⁺) with fragmentation patterns showing loss of H₂O (-18 Da) and Br (-80 Da) .
  • IR : Confirm hydroxyl (3200–3400 cm⁻¹) and C-Br (550–600 cm⁻¹) stretches .

Q. What are the preliminary biological activities reported for structurally similar piperidin-4-ol derivatives?

  • Findings : Analogous compounds (e.g., 1-(3-fluorobenzyl)piperidin-4-ol) exhibit:

  • Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus and E. coli via membrane disruption .
  • Neurological Effects : Inhibition of GABA transporters (IC₅₀ ~50 nM) in rodent models, suggesting potential for CNS drug development .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across studies?

  • Approach :

  • Control Variability : Standardize assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values for GABA inhibition may arise from differences in transfected HEK293T vs. primary neuronal cultures .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain inconsistent in vivo efficacy .
  • Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out isomerization or impurities .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

  • Methodology :

  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance bioavailability. Hydrolysis in plasma restores activity .
  • Halogen Substitution : Replace bromine with fluorine to reduce oxidative metabolism while maintaining lipophilicity (logP ~2.5 vs. 2.7 for Br) .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to prolong half-life .

Q. How can computational chemistry aid in predicting the binding modes of this compound to neurological targets?

  • Tools and Workflow :

  • Molecular Docking : Use AutoDock Vina to model interactions with 5-HT₁F receptors. The bromobenzyl group occupies a hydrophobic pocket, while the piperidine hydroxyl forms hydrogen bonds with Serine-193 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD values >3 Å suggest poor target engagement .
  • QSAR Models : Train models on analogs to predict IC₅₀ values for untested targets (e.g., dopamine D₂ receptors) .

Experimental Design Challenges

Q. What are the critical considerations for designing a structure-activity relationship (SAR) study on this compound analogs?

  • Key Variables :

  • Substitution Patterns : Test bromine vs. chlorine at the benzyl position to evaluate halogen-dependent activity .
  • Piperidine Modifications : Introduce methyl groups at C-2/C-6 to assess steric effects on target binding .
  • Assay Selection : Prioritize functional assays (e.g., cAMP inhibition for GPCR targets) over binding assays to capture downstream effects .

Q. How should researchers address the compound’s instability in aqueous solutions during in vitro assays?

  • Solutions :

  • Buffering : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation.
  • Light Sensitivity : Store stock solutions in amber vials at -20°C; degradation increases by 30% after 48 hours under UV light .
  • Cyclic Stability Testing : Perform LC-MS every 6 hours during assays to quantify degradation products (e.g., debrominated analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.